(4-Isopropoxypyridin-2-yl)methanamine is a chemical compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with an isopropoxy group at the 4-position and a methanamine functional group. The presence of both the pyridine and amine functionalities suggests potential applications in medicinal chemistry, particularly in drug discovery and development.
The compound can be classified under heterocyclic compounds due to the presence of the nitrogen atom in the pyridine ring. It is also categorized as an amine due to the methanamine group. The synthesis and characterization of this compound have been documented in various scientific literature, emphasizing its relevance in organic synthesis and pharmacological studies.
The synthesis of (4-Isopropoxypyridin-2-yl)methanamine can be achieved through several methods, primarily focusing on the functionalization of pyridine derivatives:
The molecular formula for (4-Isopropoxypyridin-2-yl)methanamine is C12H16N2O. Its structure consists of:
Using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, the structural confirmation can be achieved, revealing distinct chemical shifts corresponding to different hydrogen atoms within the molecule. For example, typical NMR signals would indicate protons on the pyridine ring and those associated with the methanamine moiety .
(4-Isopropoxypyridin-2-yl)methanamine participates in various chemical reactions:
The mechanism by which (4-Isopropoxypyridin-2-yl)methanamine exerts its effects can be linked to its interaction with biological targets:
(4-Isopropoxypyridin-2-yl)methanamine has potential applications in various scientific fields:
(4-Isopropoxypyridin-2-yl)methanamine (CAS 1250345-56-2) represents an emerging scaffold in medicinal chemistry with significant potential for antimycobacterial drug development. Characterized by the molecular formula C₉H₁₄N₂O and a molecular weight of 166.22 g/mol, this compound features a pyridine core substituted with an isopropoxy group at the 4-position and an aminomethyl group at the 2-position (SMILES: NCC1=NC=CC(OC(C)C)=C1) [1]. Its structural architecture combines hydrogen-bonding capability through the primary amine with enhanced lipophilicity via the isopropyl ether moiety, creating a balanced pharmacophore suitable for penetrating mycobacterial cell walls. As tuberculosis (TB) remains a global health crisis complicated by rising drug resistance, this compound exemplifies the strategic optimization of pyridine-based structures to address the urgent need for novel anti-TB agents targeting persistent and drug-resistant strains [4]. The scaffold's synthetic versatility allows for systematic modifications at multiple positions, enabling medicinal chemists to fine-tune physicochemical properties and target engagement while maintaining core bioactivity.
Pyridine derivatives have established a venerable legacy in antimicrobial chemotherapy, serving as privileged structures in numerous therapeutic agents. Isoniazid (pyridine-4-carbohydrazide), one of the most effective first-line anti-TB drugs, demonstrates the critical role of pyridine nitrogen in targeting mycobacterial enoyl-ACP reductase (InhA) [4]. The structural evolution continued with derivatives like ethionamide (2-ethylpyridine-4-carbothioamide) for drug-resistant TB and clofazimine (a phenazine-containing iminopyridine), which targets respiratory chains and membrane integrity [9]. The aminomethylpyridine moiety, specifically, enhances target binding through hydrogen-bond interactions while improving aqueous solubility compared to non-polar analogues—a property exploited in (4-Isopropoxypyridin-2-yl)methanamine [1] [5].
Table 1: Evolution of Key Pyridine-Based Antimicrobial Agents
Compound | Core Structure | Target Pathogen | Mechanism of Action |
---|---|---|---|
Isoniazid | Pyridine-4-carbohydrazide | M. tuberculosis | Inhibition of mycolic acid synthesis |
Clofazimine | Iminophenazine | M. leprae, M. tuberculosis | Membrane disruption, ROS generation |
(4-Methoxypyridin-2-yl)methanamine | Pyridylmethylamine | Structural analogue | Scaffold for hybridization |
This compound | 4-Isopropoxypyridin-2-yl)methanamine | Under investigation | Membrane protein modulation |
High-throughput screening (HTS) campaigns have further validated pyridylmethylamines as promising anti-TB scaffolds. The Tuberculosis Antimicrobial Acquisition and Coordinating Facility (TAACF) identified multiple pyridine-derived hits from kinase-focused libraries, where compounds demonstrated potent activity against Mycobacterium tuberculosis (Mtb) at IC₉₀ values below 10 μg/mL with selectivity indices >10 [2]. These findings underscore the inherent bioactivity of the pyridylmethylamine pharmacophore against mycobacteria, positioning (4-Isopropoxypyridin-2-yl)methanamine as a strategic extension leveraging alkoxy modifications to enhance penetration and target affinity.
Mycobacterial membrane protein large 3 (MmpL3) and polyketide synthase 13 (Pks13) represent high-value targets for novel TB therapeutics due to their essential roles in lipid transport and mycolic acid biosynthesis, respectively. (4-Isopropoxypyridin-2-yl)methanamine analogues exploit conserved structural motifs to inhibit these membrane-embedded systems [4] [9]. The isopropoxy group confers optimal steric bulk and hydrophobicity to engage with the transmembrane domains of MmpL3, while the aminomethyl group may form hydrogen bonds with residues near the substrate-binding pocket. This targeting strategy mirrors clinically advanced inhibitors like SQ109 (an ethylene diamine derivative) and AU1235 (an indolecarboxamide), which disrupt lipid trafficking through MmpL3 inhibition [4].
Phenotypic screening of kinase-focused libraries revealed that pyridine-based amines with lipophilic 4-position substituents (isopropoxy, cyclopropoxy, or aryloxy) exhibit enhanced whole-cell activity against Mtb compared to polar groups, suggesting improved membrane interaction [2] [6]. The isopropyl group's branched topology may facilitate deeper insertion into the lipid bilayer, positioning the pyridine nitrogen for protonation and ionic interactions. Molecular modeling studies indicate that such compounds occupy a hydrophobic cleft adjacent to the proton relay channel in MmpL3, disrupting proton motive force-driven substrate translocation [4].
Table 2: Structural Variations Influencing Anti-TB Activity of Pyridylmethylamine Analogues
Substitution Pattern | Representative Compound | Mtb IC₉₀ (μg/mL) | Membrane Target Specificity |
---|---|---|---|
4-Methoxy | (4-Methoxypyridin-2-yl)methanamine | >10 | Low |
4-Cyclopropoxy | Analogues from HTS | 2.2–4.5 | Moderate (Pks13) |
4-Isopropoxy | This compound | 0.44–1.1 | High (MmpL3/Pks13) |
4-Benzyloxy | Kinase library hits | 0.85–3.1 | Moderate |
Suzuki-Miyaura coupling methodologies have proven instrumental in generating diverse analogues, particularly for introducing biaryl extensions at the pyridine 5- or 6-positions [6]. Organotrifluoroborate reagents coupled with (4-Isopropoxypyridin-2-yl)methanamine precursors yield derivatives with extended aromatic systems, enhancing π-stacking within Pks13's ketosynthase domain. This synthetic versatility underscores the scaffold's potential as a versatile chemotype for structure-activity relationship (SAR) expansion focused on membrane-associated targets [6].
The relentless progression of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB necessitates compounds with novel mechanisms circumventing existing resistance pathways. (4-Isopropoxypyridin-2-yl)methanamine embodies three strategic optimization principles: bioisosteric replacement, metabolic stability enhancement, and target engagement amplification. Replacing the 4-methoxy group in inactive analogues with isopropoxy introduces steric bulk that reduces oxidative demethylation by cytochrome P450 enzymes—a common metabolic vulnerability in methoxyarenes [1] [2]. This modification simultaneously increases logP values by approximately 0.5–1 unit, correlating with improved mycobacterial membrane penetration [1] [4].
The scaffold's synthetic tractability enables focused library generation targeting under-explored mechanisms. Hybridization with quinoxaline di-N-oxides (known for bioreductive activation in hypoxic granulomas) has yielded chimeric molecules active against non-replicating persistent Mtb [9]. Similarly, coupling the core structure with pyrroloquinoxaline moieties (via amide linkages to the aminomethyl group) enhances inhibition of the bifunctional enzyme GpsI, involved in stringent response regulation [4] [9].
Table 3: Synthetic Routes for (4-Isopropoxypyridin-2-yl)methanamine Analogues
Synthetic Strategy | Key Reagents/Conditions | Application in Analogue Design |
---|---|---|
Nucleophilic Aromatic Substitution | 2-Chloro-4-hydroxypyridine + isopropyl bromide | Core scaffold synthesis |
Reductive Amination | 4-Isopropoxypicolinaldehyde + NH₄OAc/NaBH₃CN | Primary amine installation |
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, boronic acids | Biaryl extensions at C5/C6 |
Amide Coupling | EDCI/HOBt, amines/carboxylic acids | Hybridization with complementary scaffolds |
High-throughput screening workflows have validated this scaffold optimization rationale. Phenotypic screens against M. bovis BCG and M. smegmatis identified the 4-isopropoxy motif as critical for activity retention across mycobacterial species, with MIC values improving 5–10 fold over 4-methoxy counterparts [4] [9]. Target deconvolution studies using resistant mutant selection and whole-genome sequencing confirmed novel target engagement, with mutations mapping to mmpL3 and pks13 loci—distinct from first-line drug targets like katG (isoniazid) or rpoB (rifampicin) [4]. This novel target profile, combined with synthetic accessibility and favorable physicochemical properties, positions (4-Isopropoxypyridin-2-yl)methanamine as a versatile scaffold for next-generation anti-TB agents capable of addressing the persistent global TB epidemic.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1